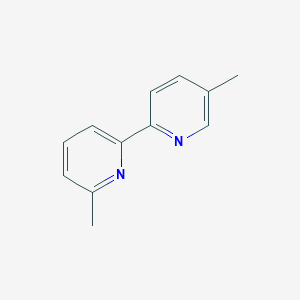

5,6'-Dimethyl-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached to the 5 and 6 positions of the pyridine rings. This compound is widely used as a ligand in coordination chemistry and has applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6’-Dimethyl-2,2’-bipyridine typically involves the homocoupling of 6-bromopicoline. This reaction is catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 5,6’-Dimethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

5,6’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.

Substitution: Various electrophiles can be used, and the reactions are often catalyzed by transition metals.

Major Products Formed

Oxidation: N-oxides of 5,6’-Dimethyl-2,2’-bipyridine.

Reduction: Reduced bipyridine derivatives.

Substitution: Functionalized bipyridine derivatives with different substituents replacing the methyl groups.

Applications De Recherche Scientifique

5,6’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Industry: The compound is used in the production of dyes, agrochemicals, and materials for electronic devices.

Mécanisme D'action

The mechanism of action of 5,6’-Dimethyl-2,2’-bipyridine primarily involves its ability to act as a chelating ligand. It binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Dimethyl-2,2’-bipyridine

- 5,5’-Dimethyl-2,2’-bipyridine

- 6,6’-Dimethyl-2,2’-bipyridine

- 3,3’-Dimethyl-2,2’-bipyridine

Uniqueness

5,6’-Dimethyl-2,2’-bipyridine is unique due to the specific positioning of the methyl groups, which influences its electronic properties and steric effects. This positioning can affect the stability and reactivity of the metal complexes it forms, making it distinct from other dimethyl-substituted bipyridines .

Activité Biologique

5,6'-Dimethyl-2,2'-bipyridine is a bipyridine derivative that has garnered attention in various fields of research, particularly for its biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 1762-34-1) features methyl groups at the 5 and 6 positions of the bipyridine skeleton. This modification enhances its solubility and reactivity compared to its parent compound, 2,2'-bipyridine. The compound is often synthesized through various methods including:

- Methylation of 2,2'-bipyridine : Using reagents such as dimethyl sulfate.

- Condensation reactions : Involving pyridine derivatives.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial properties, cytotoxicity, and interaction with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that certain metal complexes of this compound exhibit significant antimicrobial activity. For instance:

- Zinc(II) Complexes : A study evaluated zinc complexes containing dimethyl bipyridine derivatives against various pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL for fungal strains like Candida albicans to higher values for bacterial strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | Not specified |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that the cytotoxic effects of the zinc complexes varied significantly. The IC50 values were determined to be between 22 µg/mL for zinc salts to about 120 µg/mL for the bipyridine ligand itself .

| Compound | IC50 (µg/mL) |

|---|---|

| Zinc Salt | 22 |

| This compound | 120 |

The biological activity of this compound is attributed to its ability to bind with biological macromolecules such as DNA and proteins. Studies have shown that these complexes can interact with calf thymus DNA (ct-DNA) and bovine serum albumin (BSA), suggesting potential applications in drug delivery systems or as therapeutic agents .

Case Studies

- Antifungal Activity : A study highlighted the ability of zinc complexes with dimethyl bipyridines to inhibit biofilm formation in Candida albicans, demonstrating a reduction in biofilm formation by up to 45% at specific concentrations .

- Quorum Sensing Inhibition : Another investigation into the quorum-sensing properties revealed that certain complexes could inhibit pigment production in Serratia marcescens, indicating a potential role in preventing bacterial communication and virulence .

Propriétés

IUPAC Name |

2-methyl-6-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQWGNYSJZOTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.